Antibacterial Activity: Superior MIC Against S. aureus Compared to Closely Related Azetidine Derivatives
In a comparative antimicrobial study, 1-[(5-bromofuran-2-yl)methyl]azetidin-3-ol demonstrated potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL . This activity surpasses that of structurally similar azetidine derivatives lacking the bromofuran-methyl group, which exhibited MICs > 32 µg/mL in the same assay . The presence of the 5-bromofuran moiety is critical for this enhanced potency, likely due to improved membrane permeability and target engagement .
| Evidence Dimension | Antibacterial activity against Staphylococcus aureus (MIC) |
|---|---|
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | Closely related azetidine derivatives without the 5-bromofuran-methyl group (MIC > 32 µg/mL) |
| Quantified Difference | ≥ 2-fold lower MIC (greater potency) |
| Conditions | Broth microdilution assay, standard CLSI guidelines |
Why This Matters
This quantitative advantage in antibacterial potency directly informs selection for programs targeting S. aureus, including MRSA, where a lower MIC is a critical parameter for lead optimization.
